1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound is a pyrido[1,2-a]benzimidazole derivative featuring a fused heterocyclic core substituted with a cyano group at position 4, an ethyl group at position 2, a methyl group at position 3, and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino moiety at position 1. Its synthesis typically involves condensation of 2-formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one under reflux in dimethylformamide (DMF), yielding the product in high purity (83.75%) with a melting point >300°C . Key spectral characteristics include IR absorption bands for C≡N (2218 cm⁻¹), C=O (1656 cm⁻¹), and NH/OH groups (3456–3280 cm⁻¹), confirming its functionalized structure .
Properties
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-5-19-16(2)20(15-27)25-28-21-13-9-10-14-22(21)31(25)24(19)29-23-17(3)30(4)32(26(23)33)18-11-7-6-8-12-18/h6-14,29H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVBYPBLDESQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been found to have good binding interaction with targeted amino acids. This suggests that it may interact with proteins and enzymes, influencing their function and potentially playing a role in various biochemical pathways.
Cellular Effects
Given its interactions with amino acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been found to have good binding interaction with targeted amino acids, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules. This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The compound has been found to be stable at room temperature. The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature.
Biological Activity
The compound 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as Compound A) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
Compound A is characterized by a unique structural framework that includes a pyrido[1,2-a]benzimidazole core and a pyrazole moiety. The molecular formula is with a molecular weight of approximately 316.39 g/mol. The presence of multiple functional groups contributes to its diverse biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]benzimidazole exhibit significant antimicrobial properties. For instance, compounds structurally related to Compound A have shown effectiveness against Mycobacterium tuberculosis , particularly in resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.12 µg/mL, indicating potent activity against drug-resistant tuberculosis strains while maintaining low cytotoxicity towards Vero cells (IC50 > 100 µM) .
Anticancer Activity
Pyrido[1,2-a]benzimidazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines. For example, modifications to the benzyl side chain of pyrido[1,2-a]benzimidazoles were found to enhance their antiproliferative effects significantly. The structure–activity relationship (SAR) studies revealed that specific substitutions on the core structure could lead to improved efficacy against cancer cells .
The biological mechanisms underpinning the activity of Compound A are linked to its ability to interact with specific molecular targets involved in cellular processes such as DNA replication and repair. The compound's ability to inhibit certain kinases has been documented, suggesting a potential role in modulating signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies highlight the therapeutic applications of compounds similar to Compound A:
- Antitubercular Activity : A study reported the discovery of a related compound with substantial antitubercular activity against both MDR-TB and XDR-TB strains. The compound maintained good stability in human liver microsomes, suggesting favorable pharmacokinetic properties .
- Anticancer Research : In another investigation, analogs of pyrido[1,2-a]benzimidazole were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Data Tables
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated that compounds containing pyrazole and benzimidazole moieties exhibit potent anticancer properties. The incorporation of the specific structure of this compound enhances its interaction with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are recognized for their effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the pyrazole ring can lead to enhanced antibacterial and antifungal activities, making this compound a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be explored for treating conditions such as arthritis and other inflammatory diseases. Studies on related pyrazole compounds indicate that they can inhibit pro-inflammatory cytokines, thus providing a basis for their therapeutic use .
Enzyme Inhibition Studies
The compound's unique structural characteristics allow it to act as an inhibitor for various enzymes. For example, it may interact with enzymes involved in metabolic pathways or signal transduction processes. Research into enzyme inhibition can provide insights into its mechanism of action and potential therapeutic applications in metabolic disorders .
Molecular Modeling and Drug Design
Molecular modeling studies can be employed to predict the interaction of this compound with biological targets. By simulating its binding affinity to specific receptors or enzymes, researchers can optimize its structure for improved efficacy and selectivity. This approach is crucial in drug design, allowing for the identification of lead compounds for further development .
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Tanitame et al. (2004) | Investigate anticancer properties | Identified significant cytotoxicity against various cancer cell lines |
| Shen et al. (2011) | Explore antimicrobial activity | Demonstrated effective inhibition against multiple bacterial strains |
| Deng et al. (2012) | Assess anti-inflammatory effects | Showed reduction in inflammatory markers in vitro |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[1,2-a]benzimidazole derivatives, which exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]benzimidazole Derivatives
Key Observations:
Structural Influence on Stability : The target compound exhibits exceptional thermal stability (m.p. >300°C), likely due to intramolecular hydrogen bonding between the pyrazole C=O and NH groups, as well as π-π stacking in the fused aromatic system. In contrast, the hydroxyethyl analog (m.p. 250°C) has reduced stability, possibly due to weaker intermolecular interactions .
Chloroethyl and hydroxyethyl substituents (in and ) alter solubility and reactivity; chloro groups may enhance electrophilicity, while hydroxy groups improve hydrophilicity. Methoxy groups in the phenethylamino derivative could enhance blood-brain barrier penetration due to increased lipophilicity.
Synthetic Routes: The target compound is synthesized via a condensation reaction , whereas other pyrido[1,2-a]benzimidazoles are prepared using multicomponent reactions (e.g., combining heterocyclic ketene aminals and aldehydes) . The latter approach offers atom economy but may require stringent conditions.
Biological Activity: While the target compound is hypothesized for anticancer use, related pyrazole derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide) are intermediates in antipyretic drug synthesis , and pyrano[2,3-c]pyrazole hybrids show antimicrobial activity . This suggests that bioactivity is highly substituent-dependent.
Research Findings and Implications
- Pharmacological Potential: The pyrazole and pyridobenzimidazole moieties in the target compound are associated with kinase inhibition and DNA intercalation, common mechanisms in anticancer agents. Comparative studies with chloroethyl or methoxy-substituted analogs could elucidate structure-activity relationships (SAR) .
- Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H···O and O–H···N interactions) observed in related compounds suggest that the target compound’s high melting point and crystallinity arise from robust intermolecular networks, critical for formulation stability.
- Synthetic Optimization : The condensation method used for the target compound achieves higher yields (>80%) compared to multicomponent routes (e.g., 50–70% yields in ), though the latter allows for greater structural diversity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrido[1,2-a]benzimidazole core in this compound?
- The pyrido[1,2-a]benzimidazole scaffold can be synthesized via multicomponent reactions (MCRs), which offer high atom economy and efficiency. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aldehydes in a one-pot procedure to yield structurally similar derivatives . Key parameters include solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., piperidine for base-mediated cyclization). Isolation often involves simple precipitation, avoiding chromatography .
Q. How can single-crystal XRD and spectroscopic methods validate the compound’s structural integrity?
- Single-crystal XRD provides definitive proof of molecular geometry, bond angles, and intermolecular interactions (e.g., H-bonding, π-stacking) . Complementary spectroscopic validation includes:
- IR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
- NMR : Verify substituent positions (e.g., pyrazole NH at δ 10–12 ppm in DMSO-d6).
- TOF-MS : Ensure molecular ion consistency with theoretical mass .
Q. What experimental design principles optimize yield in heterocyclic condensation reactions?
- Use Design of Experiments (DoE) to minimize trial-and-error. For example, a factorial design can test variables like temperature (80–120°C), reaction time (6–24 hr), and stoichiometry (1:1–1:2.5). Response surface methodology (RSM) identifies optimal conditions while accounting for interactions between variables .
Advanced Research Questions
Q. How can computational modeling (DFT, docking) predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the pyrazolone ring’s carbonyl group may act as a hydrogen-bond acceptor .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases or DNA repair enzymes) using software like AutoDock Vina. Validate results with in vitro assays to address discrepancies between computational and experimental data .
Q. What intermolecular interactions stabilize the supramolecular assembly of this compound?
- Hirshfeld surface analysis quantifies interactions like H-bonding (N–H···O, C–H···N) and π-π stacking between phenyl/pyrido rings. Interaction energy calculations (e.g., using CrystalExplorer) reveal dominant forces, such as dispersion (van der Waals) or electrostatic contributions .
Q. How to resolve contradictions between experimental and computational data in structural analysis?
- Cross-validate XRD-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. For dynamic properties (e.g., tautomerism), use variable-temperature NMR or MD simulations .
Q. What methodologies enhance the scalability of multi-step syntheses for analogs?
- Implement flow chemistry for hazardous steps (e.g., nitrile formation) to improve safety and reproducibility. Process analytical technology (PAT) tools, such as inline IR or Raman spectroscopy, monitor intermediate formation in real time .
Q. How can AI-driven platforms optimize reaction conditions for derivatives?
- Train machine learning models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. COMSOL Multiphysics integration enables virtual screening of temperature/pressure profiles, reducing physical trials by ~40% .
Methodological Challenges and Solutions
Addressing low solubility in biological assays:
- Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles via solvent-antisolvent precipitation. Dynamic light scattering (DLS) ensures uniform particle size (<200 nm) .
Analyzing competing reaction pathways in heterocyclic functionalization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
